molecular formula C9H9NO3 B13578772 6-Propanoylpyridine-2-carboxylic acid

6-Propanoylpyridine-2-carboxylic acid

Cat. No.: B13578772
M. Wt: 179.17 g/mol
InChI Key: JNZMHKGLXQZYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propanoylpyridine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a pyridine ring substituted with a propanoyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propanoylpyridine-2-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of carboxylic acids often involves the catalytic oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can produce aromatic carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

6-Propanoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated pyridines, alkylated pyridines.

Mechanism of Action

The mechanism of action of 6-Propanoylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can engage in π-π stacking interactions and coordinate with metal ions, affecting its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propanoylpyridine-2-carboxylic acid is unique due to the presence of the propanoyl group at the 6-position, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-propanoylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-2-8(11)6-4-3-5-7(10-6)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

JNZMHKGLXQZYQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.